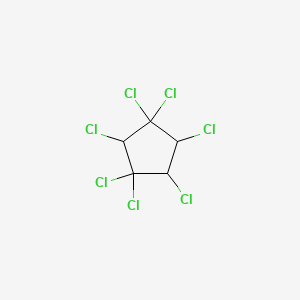
Heptachlorocyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptachlorocyclopentane is a chlorinated cycloalkane with the molecular formula C5H3Cl7 . This compound is characterized by a cyclopentane ring where seven hydrogen atoms are replaced by chlorine atoms. It is a derivative of cyclopentane and belongs to the class of organochlorine compounds, which are known for their stability and resistance to degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptachlorocyclopentane can be synthesized through the chlorination of cyclopentane. The process involves the reaction of cyclopentane with chlorine gas under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete chlorination. The general reaction is as follows: [ \text{C}5\text{H}{10} + 7\text{Cl}_2 \rightarrow \text{C}_5\text{H}_3\text{Cl}_7 + 7\text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes. The reaction is conducted in a chlorination reactor where cyclopentane is continuously fed and reacted with chlorine gas. The reaction mixture is then subjected to distillation to separate this compound from other by-products and unreacted materials.
Analyse Des Réactions Chimiques
Types of Reactions: Heptachlorocyclopentane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various chlorinated cyclopentane derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated cyclopentane compounds.
Substitution: this compound can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chlorinated cyclopentanones, while reduction can produce partially dechlorinated cyclopentanes.
Applications De Recherche Scientifique
Heptachlorocyclopentane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: Research on its biological effects and interactions with living organisms is ongoing, particularly in the study of its potential as a pesticide.
Medicine: Although not widely used in medicine, its derivatives are being explored for their potential therapeutic properties.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of heptachlorocyclopentane involves its interaction with biological molecules. As an organochlorine compound, it can disrupt cellular processes by interfering with the function of enzymes and receptors. The exact molecular targets and pathways are still under investigation, but it is known to affect the nervous system and other physiological functions.
Comparaison Avec Des Composés Similaires
Heptachlorocyclopentane can be compared with other chlorinated cycloalkanes such as:
Hexachlorocyclopentadiene: Similar in structure but with one less chlorine atom, it is used as a precursor for pesticides and flame retardants.
Pentachlorocyclopropane: A smaller ring structure with fewer chlorine atoms, used in organic synthesis.
Uniqueness: this compound is unique due to its high degree of chlorination, which imparts significant stability and resistance to degradation. This makes it particularly useful in applications requiring long-lasting chemical properties.
Propriétés
Numéro CAS |
68258-90-2 |
|---|---|
Formule moléculaire |
C5H3Cl7 |
Poids moléculaire |
311.2 g/mol |
Nom IUPAC |
1,1,2,3,3,4,5-heptachlorocyclopentane |
InChI |
InChI=1S/C5H3Cl7/c6-1-2(7)5(11,12)3(8)4(1,9)10/h1-3H |
Clé InChI |
XCEUTYGYMGYCBG-UHFFFAOYSA-N |
SMILES canonique |
C1(C(C(C(C1(Cl)Cl)Cl)(Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


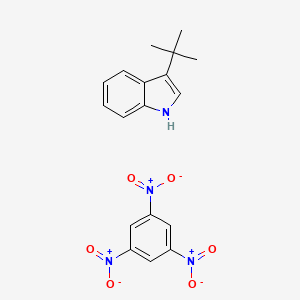
![Benzenamine, 4,4'-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis-](/img/structure/B14481226.png)

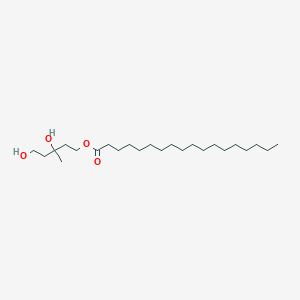
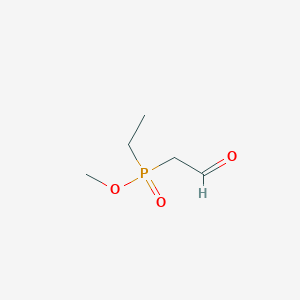
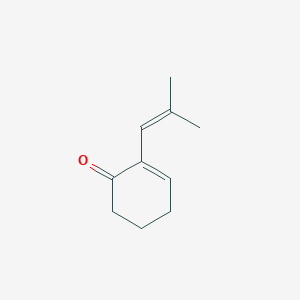
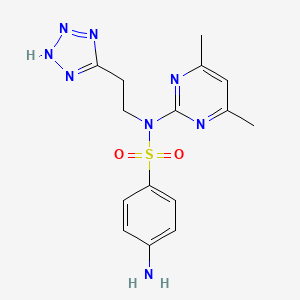
![{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid](/img/structure/B14481257.png)
![Piperidine, 1-[(2-nitrophenyl)thio]-](/img/structure/B14481260.png)
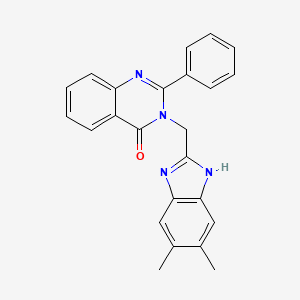


![Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl-](/img/structure/B14481288.png)

